molecular formula C6H4BrClO B1291525 3-Bromo-5-chlorophenol CAS No. 56962-04-0

3-Bromo-5-chlorophenol

Cat. No.: B1291525
CAS No.: 56962-04-0
M. Wt: 207.45 g/mol
InChI Key: GMGWXLPFRHYWAS-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorophenol: is an organic compound with the molecular formula C6H4BrClO It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorophenol can be achieved through several methods. One common approach involves the hydrolysis of a precursor compound in an acidic medium. For instance, a compound containing bromine and chlorine substituents can be hydrolyzed to yield this compound . Another method involves the nitration of a suitable precursor, followed by reduction and bromination steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as bromination and chlorination of phenol derivatives, followed by purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-chlorophenol has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • 2-Bromo-5-chlorophenol
  • 4-Bromo-2-chlorophenol
  • 3-Bromo-4-chlorophenol
  • 2,4-Dibromophenol
  • 2,5-Dichlorophenol

Comparison: 3-Bromo-5-chlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other halogenated phenols, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity .

Properties

IUPAC Name

3-bromo-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWXLPFRHYWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627097
Record name 3-Bromo-5-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-04-0
Record name 3-Bromo-5-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromo-5-chlorophenol
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Record name 3-Bromo-5-chlorophenol
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Record name 3-Bromo-5-chlorophenol
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Synthesis routes and methods I

Procedure details

A flask containing (1,5-cyclooctadiene)(methoxy)-iridium(I) dimer (84 mg, 0.13 mmol), 4,4′-di-tert butyl-2-2′-dipyridyl (69 mg, 0.26 mmol) and bis(pinacolato)diboron (1.29 g, 5.11 mmol) was purged with Ar, then hexanes (26 mL) and 1-bromo-3-chlorobenzene (1 mL, 8.51 mmol) were added sequentially. The solution was stirred at RT for 18 h. The reaction mixture was concentrated in vacuo, re-dissolved in acetone (26 mL), then oxone (5.23 g, 8.51 mmol) in water (26 mL) added [Caution: exotherm observed]. After 10 min, the reaction mixture was diluted with DCM. The layers separated, and the aqueous layer extracted with DCM. The combined organics were washed with brine, dried and concentrated in vacuo to give the title compound (1.43 g, 81%). LCMS (Method 3): Rt 3.74 min, m/z 205, 207 [M-H+].
Name
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.29 g
Type
reactant
Reaction Step Four
Quantity
84 mg
Type
catalyst
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

Under an atmosphere of dry nitrogen, 103 mg 1,5-cyclooctadiene(H5-indenyl)iridium (I) was put in a 25 mL Pyrex bottle. Subsequently were added 0.04 mL 1,2-bis(dimethylphosphino)ethane, 0.61 mL 3-bromochlorobenzene and 1.52 mL pinacolborane. The mixture was stirred at 150° C. for 3.5 h. After cooling to room temperature, the borane adduct was taken up in 17 mL acetone to give a clear solution. This solution was added slowly to 17.41 mL of a 0.30 M solution of oxone in water cooled in an ice bath. The mixture was stirred vigorously for 15 min. at room temperature and extracted three times with DCM. The combined organic phases were dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (DCM) to yield 750 mg (62%) of a beige solid. 1H NMR complies with known data (compound (I), Maleczka, 2003).
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Four
Quantity
103 mg
Type
catalyst
Reaction Step Five
Yield
62%

Synthesis routes and methods III

Procedure details

To an airfree flask equipped with a stir bar, in a glove box, was added m-bromochlorobenzene (192 mg, 1.00 mmol), HBPin (200 mg, 1.56 mmol), (Ind)Ir(COD) (8.3 mg, 0.02 mmol), and dmpe (3.0 mg, 0.02 mmol). The flask was sealed, removed for the glove box, and stirred at 150° C. for 3 h. This material was used in next step without purification. To the crude material was added NaOH (1.5 mL of a 1.5M aqueous solution) and the resulting mixture was stirred for 5 minutes. To this was added NaHCO3 (0.73 g, 8.7 mmol) and acetone (3 mL). The mixture was cooled to 0° C. and OXONE (3.2 mL of a 0.33M aqueous solution) was added dropwise. The reaction mixture was stirred at 0° C. for 10 minutes and quenched with sodium bisulfite (2.0 g in 3 ml H2O). The grayish solution was diluted with ether (20 ml), and extracted with aq. 2 M HCl (1×25 ml). The aqueous layer was separated from the organic layer and extracted with ether (2×25 ml). Combined organic layers were washed with water (2×25 ml), dried with MgSO4, and solvents removed under reduced pressure. Crude material was passed through silica plug eluting with CH2Cl2 to give 163.4 mg (78.8%) of 3-bromo-5-chlorophenol as a white solid. In a separate run under the same conditions with twice the scale, 301.2 mg (72.4%) of desired phenol was obtained. mp=68-69° C. 1H NMR (CDCl3, 300 MHz) δ 7.08 (t, J=1.65 Hz, 1H), 6.89 (dd, J=2.2, 1.65 Hz, 1H), 6.78 (dd, J=2.2, 1.65 Hz, 1H), 4.83 (s, 1H). 13C NMR (CDCl3, 125 MHz) δ 156.6, 135.7, 124.1, 122.9, 117.4, 115.0. FT-IR (KBr) 3221, 3159, 3090, 3046, 2927, 2856, 2793, 2659, 2492, 1577, 1486, 1458, 1426, 1376, 1359, 1286, 1239, 1214, 1088, 913, 859, 840, 778, 666 cm−1. MS (rel. int.) m/z 208 (100), 206 (82), 127 (26), 99 (37), 63 (22). Anal. Calcd for C6H4BrClO: C, 34.74; H, 1.94; N, 0.00. Found: C, 35.08; H, 2.03; N, 0.07.
Quantity
192 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Ind)Ir(COD)
Quantity
8.3 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Name
aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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